

Application Notes: N-Ethyl-n-butylamine as a Versatile Intermediate in Organic Synthesis

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Compound of Interest

Compound Name: *N-Ethyl-n-butylamine*

Cat. No.: *B155137*

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Introduction

N-Ethyl-n-butylamine (CAS No: 13360-63-9), a secondary aliphatic amine, is a colorless to pale yellow liquid with a characteristic ammonia-like odor.^[1] With the molecular formula $C_6H_{15}N$, it serves as a crucial and versatile intermediate in a wide array of organic syntheses.^{[1][2]} Its utility stems from the reactivity of the secondary amine functional group, which can act as both a nucleophile and a base.^[3] This reactivity allows it to be a foundational building block in the synthesis of complex molecules across various industries, including pharmaceuticals, agrochemicals, and material science.^{[1][4]}

Key Applications

The primary applications of **N-Ethyl-n-butylamine** are concentrated in the synthesis of high-value chemical products:

- **Agrochemicals:** It is an integral precursor in the production of several herbicides.^[1] Notably, it is used in the synthesis of thiocarbamate herbicides like pebulate and dinitroaniline herbicides like benfluralin.^[3]
- **Pharmaceuticals:** In the pharmaceutical sector, **N-Ethyl-n-butylamine** is a key intermediate for creating active pharmaceutical ingredients (APIs). A significant example is its use in the synthesis of Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat fibromyalgia and depression.^{[1][3]}

- **Material Science:** The compound is used to modify surface chemistry in capillary electrochromatography, enhancing analytical separation capabilities.[\[1\]](#)
- **Specialty Chemicals:** It is also employed in the manufacturing of specialty surfactants and corrosion inhibitors.

Data Presentation

Table 1: Physicochemical Properties of **N-Ethyl-n-butylamine**

Property	Value	Reference
CAS Number	13360-63-9	[1]
Molecular Formula	C ₆ H ₁₅ N	[1]
Molecular Weight	101.19 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Ammonia-like	[1] [2]
Boiling Point	~108 °C	
Density	~0.74 g/mL at 25 °C	[5]
Flash Point	18 °C (65 °F)	[2]
Refractive Index	~1.405 (at 20°C)	[5]
Solubility	Partially soluble in water; miscible with organic solvents like alcohol and ether.	[6]

Table 2: Comparison of Synthesis Methods for **N-Ethyl-n-butylamine**

Synthesis Method	Reactants	Catalyst	Temperature (°C)	Pressure (MPa)	Reported Yield	Key Features	Reference
Catalytic Amination	n-Butanol, Monoethylamine	Supported non-noble metal (e.g., Cu-Ni-Zn oxides on γ -alumina)	120 - 220	0.1 - 1.3	High	Continuous-flow systems are common; "hydrogen-borrowing" mechanism.	[1][3]
Amines Disproportionation	Ethylamine, Butylamine	CuO–NiO–PtO/ γ -Al ₂ O ₃	Optimized	Optimized	60.7%	High purity (99.5%); no water generated, simplifying separation.	[1][7]
N-Alkylation of Amines	Primary Amine (e.g., Butylamine), Ethyl Halide	Phase Transfer Catalyst	Mild	Atmospheric	Varies	Can use cost-effective materials; avoids high pressure.	[1]

Experimental Protocols

Protocol 1: Synthesis via Catalytic Amination of n-Butanol

This protocol describes a common industrial method for synthesizing **N-Ethyl-n-butylamine** using a continuous-flow system.[3]

Materials:

- n-Butanol
- Monoethylamine
- Hydrogen gas (H₂)
- Supported multimetallic catalyst (e.g., Cu-Ni-Zn oxides on γ-alumina)
- Tubular reactor with a heating jacket
- Vaporization chamber
- Gas-liquid separator

Procedure:

- **Catalyst Packing:** Pack the tubular reactor with the supported metal catalyst.
- **System Setup:** Connect the reactant feed lines (n-butanol, monoethylamine) to a vaporization chamber pre-reactor. The outlet of the chamber should feed into the heated tubular reactor. Connect the reactor outlet to a cooling system and a gas-liquid separator.
- **Reactant Preparation:** Prepare a molar excess of monoethylamine relative to n-butanol.
- **Reaction Initiation:** Pre-heat the reactant mixture in the vaporization chamber to ensure a homogeneous gas phase before entry into the reactor.
- **Reaction Conditions:** Heat the tubular reactor to a controlled temperature between 120 °C and 220 °C.[1] Introduce the gaseous reactant mixture along with hydrogen gas into the reactor at a pressure of 0.1 to 1.3 MPa.[1]
- **Product Collection:** The reaction mixture exits the reactor and is cooled. The cooled stream enters a gas-liquid separator.

- Separation: The liquid product, crude **N-Ethyl-n-butylamine**, is collected from the bottom of the separator. Unreacted gases and byproducts are vented from the top.
- Purification: The crude product is purified by fractional distillation to yield **N-Ethyl-n-butylamine** of high purity.

Protocol 2: Synthesis via Amines Disproportionation

This method offers high selectivity and a simplified separation process as no water is generated.[7]

Materials:

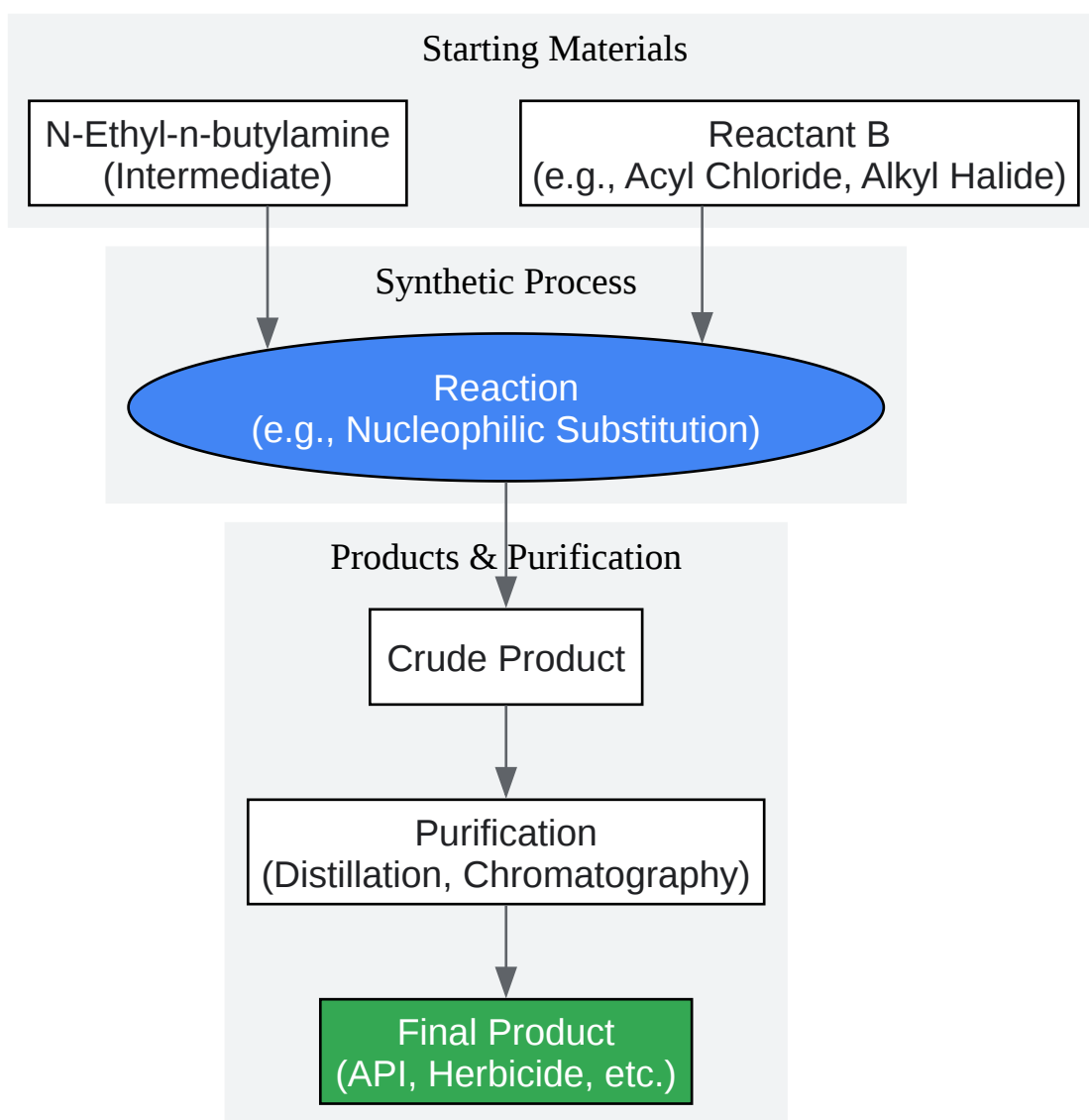
- Ethylamine
- Butylamine
- CuO–NiO–PtO/ γ -Al₂O₃ catalyst
- Fixed-bed reactor
- Distillation apparatus

Procedure:

- Catalyst Loading: Load the fixed-bed reactor with the CuO–NiO–PtO/ γ -Al₂O₃ catalyst.
- Reactant Feed: Introduce a mixture of ethylamine and butylamine into the heated fixed-bed reactor. The liquid hourly space velocity (LHSV) must be optimized for maximum conversion and selectivity.
- Reaction Conditions: Maintain the reactor at the optimal temperature and pressure as determined by kinetic studies for the specific catalytic system.
- Product Effluent: The effluent from the reactor, containing **N-Ethyl-n-butylamine**, unreacted starting materials, and other amine byproducts, is collected.

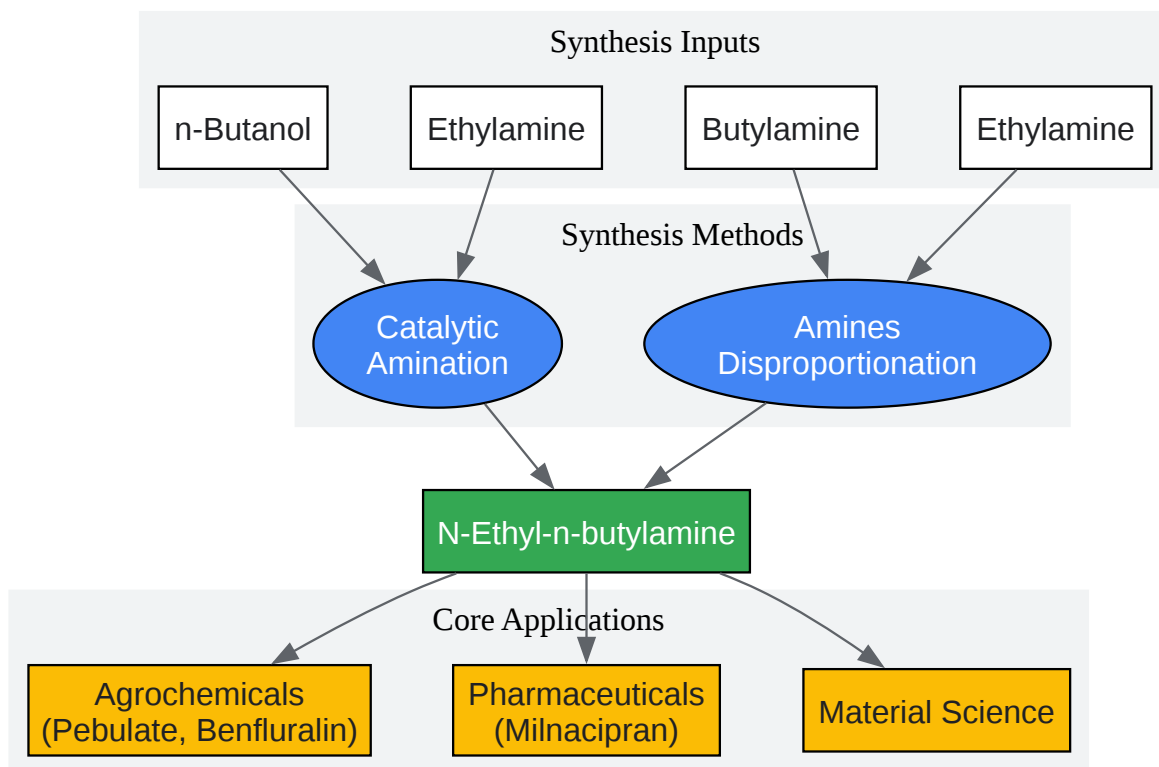
- Purification: Due to the absence of water in the product stream, separation is simplified.^[7] The collected effluent is subjected to fractional distillation.
- Final Product: Collect the **N-Ethyl-n-butylamine** fraction at its boiling point (~110 °C at atmospheric pressure) to obtain the product with high purity (e.g., 99.5%).^[7]

Mandatory Visualizations



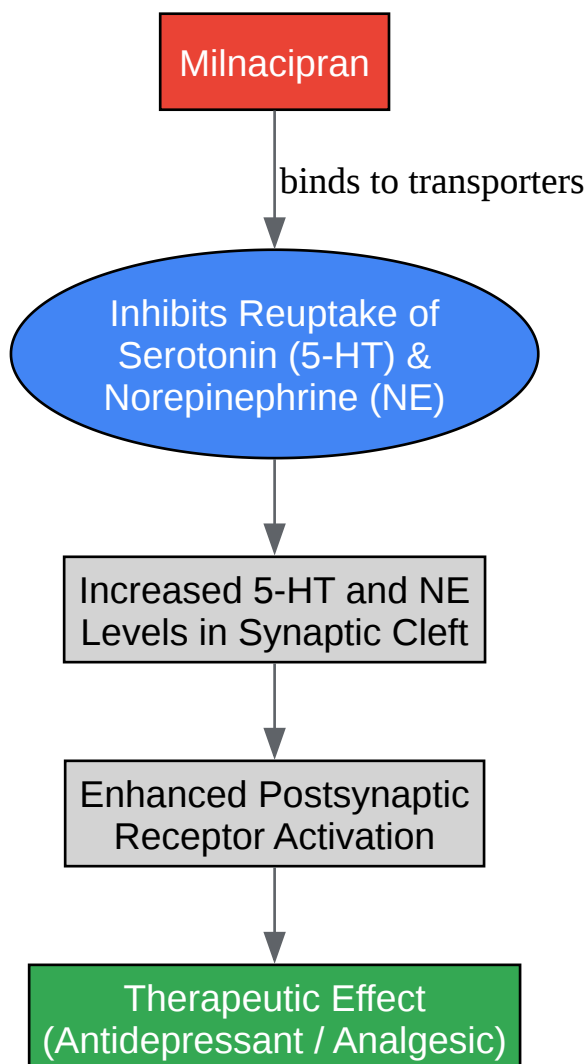
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Caption: General workflow for using **N-Ethyl-n-butylamine** as a synthetic intermediate.



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Caption: Logical relationship of synthesis methods and applications for **N-Ethyl-n-butylamine**.



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Caption: Simplified signaling pathway for Milnacipran, a product synthesized from **N-Ethyl-n-butylamine**.

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References

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